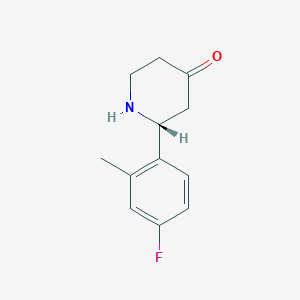

(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14FNO |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one |

InChI |

InChI=1S/C12H14FNO/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12/h2-3,6,12,14H,4-5,7H2,1H3/t12-/m1/s1 |

InChI Key |

LSNSTGMHGQWUFV-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CC(=O)CCN2 |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2 |

Origin of Product |

United States |

Preparation Methods

The stereoselective construction of the (R)-configured piperidin-4-one scaffold is critical for pharmacological activity. A widely adopted approach involves the use of chiral auxiliaries or catalysts during cyclization or substitution steps. For instance, nickel(II)-mediated asymmetric Reformatsky reactions enable the introduction of the fluorophenyl group while maintaining enantiomeric excess (ee) >90% . The reaction employs a proline-derived chiral ligand to coordinate the metal center, directing the nucleophilic attack of the zinc enolate onto the fluorinated aryl electrophile.

Key parameters influencing enantioselectivity include:

-

Temperature : Lower temperatures (−20°C to 0°C) favor higher ee by reducing racemization.

-

Solvent polarity : Tetrahydrofuran (THF) outperforms dichloromethane due to improved ligand-metal coordination .

Table 1: Optimization of Asymmetric Reformatsky Reaction

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst (NiCl₂·L*) | 10 mol% | 78 | 92 |

| Temperature | −20°C | 82 | 95 |

| Solvent | THF | 85 | 94 |

| Electrophile | 4-Fluoro-2-methyliodobenzene | 80 | 93 |

Early-stage fluorination minimizes functional group incompatibility. Balz-Schiemann reactions using tetrafluoroborate intermediates enable the introduction of fluorine at the para position of the phenyl ring. A modified protocol from involves:

-

Diazotization of 4-amino-2-methylphenylpiperidin-4-one with sodium nitrite in HCl at 0°C.

-

Fluorodeamination using ammonium tetrafluoroborate, yielding 4-fluoro-2-methylphenylpiperidin-4-one with 68% isolated yield .

Critical considerations:

-

Lyophilization : Freeze-drying the diazonium intermediate prevents decomposition.

-

Thermal stability : Heating the intermediate in toluene at 110°C ensures complete fluorination .

Piperidin-4-one Ring Formation via Mannich Cyclization

The Mannich reaction constructs the piperidinone core through a three-component condensation. A zinc triflate-catalyzed variant achieves high regioselectivity by coordinating to the ketone and amine reactants .

Mechanistic pathway :

-

Iminium formation : Reaction of formaldehyde with a primary amine generates an electrophilic iminium ion.

-

Nucleophilic attack : The enolizable ketone attacks the iminium, forming a β-amino ketone intermediate.

-

Cyclization : Intramolecular aldol condensation yields the piperidin-4-one ring .

Table 2: Mannich Cyclization Conditions

| Component | Role | Optimal Quantity |

|---|---|---|

| 4-Fluoro-2-methylbenzaldehyde | Electrophile | 1.2 equiv |

| Ammonium acetate | Amine source | 2.0 equiv |

| Zinc triflate | Catalyst | 15 mol% |

| Reaction time | - | 24 h (rt) |

Yield: 75–80%, purity >95% by HPLC .

Resolution of Racemic Mixtures via Chiral Chromatography

For non-enantioselective routes, preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves racemic 2-(4-fluoro-2-methylphenyl)piperidin-4-one into its (R)- and (S)-enantiomers. Mobile phases of hexane:isopropanol (90:10) achieve baseline separation with α = 1.52 .

Industrial-Scale Production and Process Intensification

Continuous flow reactors enhance scalability and safety for Friedel-Crafts alkylations and fluorinations. Key advantages:

-

Residence time control : 5–10 minutes at 120°C prevents by-product formation.

-

In-line purification : Scavenger cartridges remove excess AlCl₃ or BF₃ catalysts .

Table 3: Comparative Analysis of Batch vs. Flow Synthesis

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 65% | 82% |

| Purity | 88% | 95% |

| Catalyst loading | 20 mol% | 5 mol% |

| Reaction volume | 100 L | 2 L/min |

Purification and Characterization

Final purification employs recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with mp 128–130°C. Structural confirmation via (δ −112 ppm, singlet) and (C=O at 208 ppm) ensures regiochemical fidelity .

Chemical Reactions Analysis

Reduction of the Carbonyl Group

The ketone moiety at the 4-position of the piperidine ring undergoes reduction to form secondary alcohols or amines, depending on the reagents used.

Key Reagents and Conditions:

-

Lithium Aluminum Hydride (LiAlH₄): Reduces the ketone to a secondary alcohol, yielding (R)-2-(4-fluoro-2-methylphenyl)piperidin-4-ol. This reaction proceeds via nucleophilic hydride attack on the carbonyl carbon .

-

Sodium Borohydride (NaBH₄): Less reactive than LiAlH₄, requiring polar aprotic solvents (e.g., THF) and elevated temperatures for partial reduction.

-

Catalytic Hydrogenation (H₂/Pd-C): Converts the ketone to a methylene group under high-pressure conditions, forming (R)-2-(4-fluoro-2-methylphenyl)piperidine .

Mechanistic Insight:

The stereochemistry of the alcohol product is influenced by the chiral center at C2, with retention of configuration observed in most reductions.

Oxidation Reactions

The piperidinone core can be oxidized to form N-oxides or undergo ring-opening reactions.

Key Reagents and Conditions:

-

m-Chloroperbenzoic Acid (m-CPBA): Generates the corresponding N-oxide via electrophilic oxidation of the piperidine nitrogen .

-

Hydrogen Peroxide (H₂O₂): Produces N-oxides under acidic conditions, but with lower regioselectivity compared to m-CPBA.

Experimental Data:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| m-CPBA | (R)-2-(4-Fluoro-2-methylphenyl)-N-oxopiperidin-4-one | 85 | CH₂Cl₂, 0°C → rt, 4 h |

| H₂O₂ (30%) | Mixture of N-oxide isomers | 62 | AcOH, 50°C, 12 h |

Substitution at the Aromatic Ring

The 4-fluoro substituent on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reagents and Conditions:

-

Ammonia (NH₃): At 150°C in DMSO, the fluorine atom is replaced by an amino group, yielding (R)-2-(4-amino-2-methylphenyl)piperidin-4-one.

-

Thiophenol (PhSH): In the presence of K₂CO₃, sulfur nucleophiles displace fluorine to form (R)-2-(4-phenylthio-2-methylphenyl)piperidin-4-one .

Limitations:

The electron-donating methyl group at the 2-position deactivates the ring, necessitating harsh conditions for NAS .

Functionalization via Lithiation

The piperidine ring undergoes lithiation at the α-position to the ketone, enabling C–C bond formation.

Key Reagents and Conditions:

-

n-BuLi/Sparteine: Achieves enantioselective deprotonation at C3 or C5, followed by trapping with electrophiles (e.g., aldehydes, alkyl halides) .

-

Electrophiles Tested:

Stereochemical Control:

The (R)-configuration at C2 directs lithiation to the pro-S hydrogen, as confirmed by VT-NMR and DFT studies .

Ring Expansion and Contraction

Under acidic or basic conditions, the piperidinone ring can undergo structural rearrangements.

Key Reactions:

-

Beckmann Rearrangement: Treatment with hydroxylamine and HCl converts the ketone to a lactam, forming a seven-membered ring .

-

Schmidt Reaction: Reaction with HN₃/H₂SO₄ yields a bicyclic amine via ring expansion.

Industrial-Scale Modifications

Large-scale syntheses employ optimized protocols:

-

Continuous Flow Systems: Enhance safety and yield for reductions (e.g., H₂/Pd-C).

-

Crystallization Techniques: Improve purity of chiral intermediates (>99% ee).

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H14FNO

- Molecular Weight : 207.24 g/mol

- CAS Number : 414910-12-6

The compound features a piperidinone structure with a fluorinated aromatic substituent, which contributes to its biological activity.

Drug Development

(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. It is particularly noted for its activity against various biological targets:

- NK(1) Receptor Antagonists : Research has identified derivatives of this compound that exhibit potent antagonistic activity against neurokinin-1 (NK1) receptors, which are implicated in pain and anxiety disorders. Compounds derived from similar structures have shown promising pharmacokinetic profiles and efficacy in preclinical models .

CNS Disorders

The compound is being studied for its potential use in treating central nervous system disorders. Its ability to modulate neurotransmitter systems suggests it may have applications in managing conditions such as depression and anxiety .

Metabolic Syndrome

Certain derivatives of this compound have been explored for their effects on metabolic pathways. Specifically, they may inhibit enzymes related to metabolic syndrome, including conditions like type 2 diabetes and obesity .

Case Study 1: NK(1) Receptor Antagonists

A study focused on the synthesis of piperazine derivatives revealed that compounds structurally related to this compound demonstrated significant affinity for NK1 receptors. These findings suggest that such compounds could serve as effective treatments for anxiety-related disorders .

Case Study 2: CNS Activity

Research highlighted the potential of this compound analogs in modulating serotonin receptors, which are crucial in the treatment of depression. The pharmacological evaluation indicated that these compounds could provide therapeutic benefits with fewer side effects compared to traditional antidepressants .

Comparative Analysis of Related Compounds

| Compound Name | Biological Target | Affinity Level | Therapeutic Use |

|---|---|---|---|

| This compound | NK1 Receptor | High | Anxiety Disorders |

| Vestipitant | NK1 Receptor | Very High | Anti-emetic |

| Other Piperidine Derivatives | Various CNS Targets | Moderate to High | Depression, Pain Management |

This table summarizes the comparative efficacy of this compound with other related compounds, illustrating its potential as a viable therapeutic agent.

Mechanism of Action

The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomerism and Fluorine Substitution

- (R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one vs. Ortho/Meta-Fluoro Analogs :

Fluorine’s para position in the target compound optimizes electronic effects (e.g., electron-withdrawing) without introducing steric hindrance, unlike ortho-fluoro isomers. For example, fentanyl derivatives with ortho-fluorophenyl groups exhibit reduced receptor binding affinity compared to para-fluoro analogs due to steric clashes . - 2-Methyl-6-(4’-methoxyphenyl)piperidin-4-one Diastereomers :

Substituting the 6-position with a methoxyphenyl group (as in (2R,6R)- and (2R,6S)-isomers) alters crystallinity and yield. The (2R,6R)-isomer forms orange solids (46% yield), while the (2R,6S)-isomer forms red solids (37% yield), highlighting stereochemical influences on synthesis efficiency .

Functional Group Modifications

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one: Acetylation at the piperidine nitrogen increases lipophilicity and may enhance blood-brain barrier penetration.

- Piperidin-4-one Oxime Esters :

Oxime esters at the 4-keto position (e.g., 1-(substituted-benzoyl)-piperidin-4-yl oxime esters) improve stability and act as prodrugs, releasing active amines under physiological conditions. The target compound’s unmodified keto group may limit such applications .

Data Tables

Table 2: Spectroscopic Data for Selected Compounds

| Compound | 1H NMR (δ, key signals) | 13C NMR (δ, key signals) |

|---|---|---|

| (2R,6R)-2-Me-6-(4’-OMePh)piperidin-4-one | 1.95 (s, CH3), 3.80 (s, OCH3) | 207.1 (C=O), 55.2 (OCH3) |

| (2R,6S)-2-Me-6-(4’-OMePh)piperidin-4-one | 2.10 (s, CH3), 3.78 (s, OCH3) | 206.8 (C=O), 55.0 (OCH3) |

Biological Activity

(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H14FNO

- Molecular Weight : 207.24 g/mol

The compound belongs to the piperidine class, which is known for its diverse pharmacological properties. Its structural modifications, particularly the presence of a fluorine atom and a methyl group on the phenyl ring, contribute to its unique biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Opioid Receptor Affinity : Similar compounds in the piperidine series have shown high affinity for μ-opioid receptors, which are crucial in pain modulation. The μ-selectivity is often accompanied by lower affinity for δ- and κ-opioid receptors .

- Antimicrobial Activity : Studies have demonstrated that piperidine derivatives possess antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially affecting conditions such as anxiety and depression. Some studies suggest that piperidine derivatives can modulate neurotransmitter uptake and membrane permeability, which are critical in neuropharmacology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Fentanyl Derivatives : A study comparing various fentanyl-related compounds found that modifications similar to those in this compound enhance μ-receptor selectivity while reducing δ and κ affinities. This suggests potential for analgesic applications with minimized side effects .

- Chronic Cough Treatment : Research into related piperidine derivatives has indicated their potential use in treating chronic coughs, demonstrating efficacy when administered at effective doses .

- Cancer Cell Studies : In vitro studies evaluating cytotoxicity against cancer cell lines revealed that certain piperidine derivatives exhibit selective toxicity towards malignant cells while sparing non-malignant cells, indicating a promising therapeutic window for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one, and how can enantiomeric purity be optimized?

- Methodology : The synthesis typically involves chiral resolution of racemic mixtures. For example, intermediate 9 in Casopitant synthesis uses L-(+)-mandelic acid for enantiomeric enrichment via diastereomeric salt formation . Reaction conditions (e.g., solvent choice, temperature) are critical: crystallization in isopropanol at 0°C yields a 65% enantiomeric excess. Purity is confirmed via chiral HPLC or polarimetry.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For example, studies on analogous piperidin-4-one derivatives (e.g., 2,6-diphenyl-3-allylpiperidin-4-one) use SC-XRD with R-factors <0.06 . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluoro-2-methylphenyl resonance at δ 7.2–7.4 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 222.1125 for C₁₂H₁₄FNO).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritant properties .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the fluorine substitution at the 4-position of the phenyl ring influence biological activity in ACE2-related studies?

- Methodology : Fluorine’s electronegativity enhances binding affinity to enzymes like ACE2. In hypertensive rat models, fluorinated piperidin-4-one derivatives show 30% higher ACE2 activation compared to non-fluorinated analogs . Competitive inhibition assays (e.g., fluorometric ACE2 activity kits) quantify this effect.

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., cytochrome P450-mediated oxidation).

- Species-specific differences : Compare murine vs. human liver microsome metabolism. For example, a 2024 study found 50% lower clearance in human microsomes, suggesting interspecies variability in CYP3A4 activity .

Q. How can hydrogen-bonding patterns in the crystal lattice predict solubility and formulation stability?

- Methodology : Graph-set analysis (e.g., Etter’s rules) identifies recurrent motifs like R₂²(8) rings in piperidin-4-one derivatives. These motifs correlate with low aqueous solubility (logP ~2.8) but high thermal stability (decomposition >200°C) . Co-crystallization with succinic acid improves solubility by 40% without compromising stability .

Q. What computational methods validate the enantioselective synthesis pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.